N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide: is an organic compound with a complex structure, featuring a cyano group, a phenylethoxy group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide typically involves multiple steps:
Formation of the Cyano Group: The starting material, 3-methylbutylamine, undergoes a reaction with cyanogen bromide to introduce the cyano group.
Formation of the Phenylethoxy Group: The intermediate product is then reacted with 2-phenylethanol in the presence of a suitable catalyst to form the phenylethoxy group.
Formation of the Butanamide Backbone: The final step involves the reaction of the intermediate with butanoyl chloride to form the butanamide backbone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the phenylethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide: is similar to compounds like N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanoic acid and N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butylamine.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and a phenylethoxy group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15(2)13-17(14-19)20-18(21)9-6-11-22-12-10-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUADYJNYVVVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCCOCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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